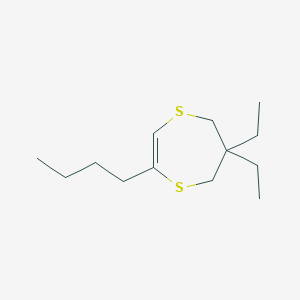
2-Butyl-6,6-diethyl-6,7-dihydro-5H-1,4-dithiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6,6-diethyl-6,7-dihydro-5H-1,4-dithiepine is a heterocyclic compound containing sulfur atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6,6-diethyl-6,7-dihydro-5H-1,4-dithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butyl and diethyl-substituted precursors with sulfur-containing reagents in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the dithiepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6,6-diethyl-6,7-dihydro-5H-1,4-dithiepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction usually occurs under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-Butyl-6,6-diethyl-6,7-dihydro-5H-1,4-dithiepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Butyl-6,6-diethyl-6,7-dihydro-5H-1,4-dithiepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2-Butyl-6,6-diethyl-6,7-dihydro-5H-1,4-dithiepine can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also contain a heterocyclic ring structure and have been studied for their potential biological activities.
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: This compound has a similar ring structure and is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which can lead to distinct biological and industrial applications.
Properties
CAS No. |
192509-85-6 |
|---|---|
Molecular Formula |
C13H24S2 |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
2-butyl-6,6-diethyl-5,7-dihydro-1,4-dithiepine |
InChI |
InChI=1S/C13H24S2/c1-4-7-8-12-9-14-10-13(5-2,6-3)11-15-12/h9H,4-8,10-11H2,1-3H3 |
InChI Key |
YVGDMJZCXBGOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSCC(CS1)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


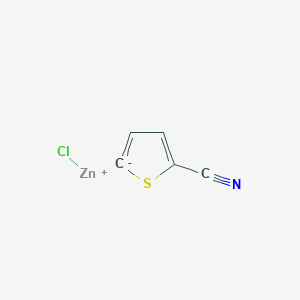
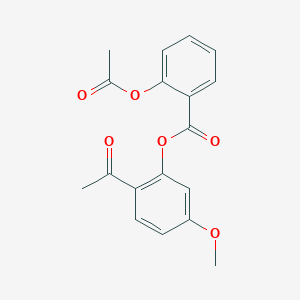
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
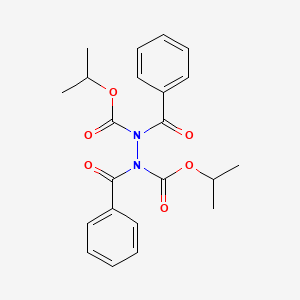
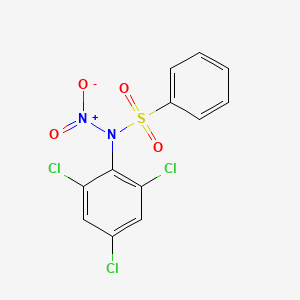
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
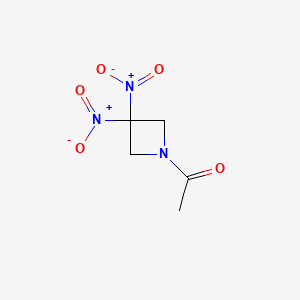
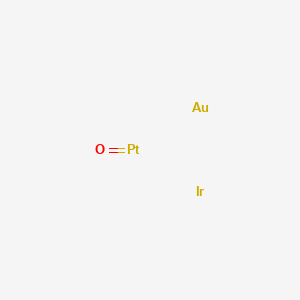
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
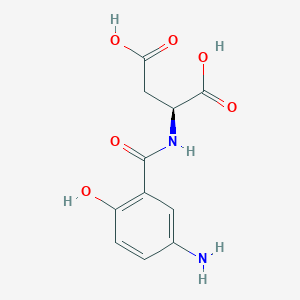
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
